molecular formula C22H39N3O8 B586759 N-tert-Butyloxycarbonyl Aminomalamido-N,N'-propionic Acid di-tert-Butyl Diester CAS No. 1391053-62-5

N-tert-Butyloxycarbonyl Aminomalamido-N,N'-propionic Acid di-tert-Butyl Diester

Cat. No.: B586759
CAS No.: 1391053-62-5
M. Wt: 473.567
InChI Key: ZZJPAWMFMQVAOA-UHFFFAOYSA-N
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Description

N-tert-Butyloxycarbonyl Aminomalamido-N,N’-propionic Acid di-tert-Butyl Diester is a complex organic compound with the molecular formula C₂₂H₃₉N₃O₈ and a molecular weight of 473.56 g/mol . This compound is notable for its use in various chemical and biological applications, particularly due to its protective groups which are essential in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl Aminomalamido-N,N’-propionic Acid di-tert-Butyl Diester typically involves multiple steps, starting with the protection of amino groups using tert-butyl dicarbonate (Boc anhydride). The reaction is carried out under basic conditions, often using a base like triethylamine or sodium bicarbonate . The protected intermediate is then subjected to further reactions to introduce the malonamido and propionic acid moieties, followed by esterification to form the di-tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl Aminomalamido-N,N’-propionic Acid di-tert-Butyl Diester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.

    Substitution: Various nucleophiles such as amines or alcohols.

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Deprotection: Yields the free amine.

    Substitution: Yields substituted derivatives depending on the nucleophile used.

    Hydrolysis: Yields the corresponding carboxylic acids.

Scientific Research Applications

N-tert-Butyloxycarbonyl Aminomalamido-N,N’-propionic Acid di-tert-Butyl Diester is used extensively in scientific research due to its versatility:

Mechanism of Action

The mechanism by which N-tert-Butyloxycarbonyl Aminomalamido-N,N’-propionic Acid di-tert-Butyl Diester exerts its effects is primarily through its ability to protect functional groups during synthetic processes. The Boc group is stable under a variety of conditions but can be selectively removed under acidic conditions, allowing for the sequential construction of complex molecules .

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyloxycarbonyl Amino Acids: Similar in that they also use the Boc group for protection.

    N-tert-Butyloxycarbonyl Amino Esters: These compounds also feature the Boc group but differ in the ester moiety.

Uniqueness

N-tert-Butyloxycarbonyl Aminomalamido-N,N’-propionic Acid di-tert-Butyl Diester is unique due to its combination of the Boc-protected amino group with malonamido and propionic acid functionalities, making it particularly useful in multi-step synthetic processes where selective deprotection is required .

Properties

IUPAC Name

tert-butyl 3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-3-oxopropanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N3O8/c1-20(2,3)31-14(26)10-12-23-17(28)16(25-19(30)33-22(7,8)9)18(29)24-13-11-15(27)32-21(4,5)6/h16H,10-13H2,1-9H3,(H,23,28)(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJPAWMFMQVAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC(=O)C(C(=O)NCCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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